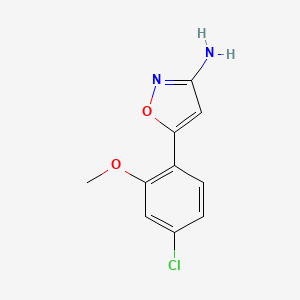

5-(4-Chloro-2-methoxyphenyl)isoxazol-3-amine

Description

5-(4-Chloro-2-methoxyphenyl)isoxazol-3-amine is a heterocyclic organic compound belonging to the isoxazole family. Its structure comprises an isoxazole ring substituted at position 5 with a 4-chloro-2-methoxyphenyl group and at position 3 with an amine group. The chloro substituent (electron-withdrawing) and methoxy group (electron-donating) create a unique electronic environment, influencing its chemical reactivity and biological interactions.

Properties

Molecular Formula |

C10H9ClN2O2 |

|---|---|

Molecular Weight |

224.64 g/mol |

IUPAC Name |

5-(4-chloro-2-methoxyphenyl)-1,2-oxazol-3-amine |

InChI |

InChI=1S/C10H9ClN2O2/c1-14-8-4-6(11)2-3-7(8)9-5-10(12)13-15-9/h2-5H,1H3,(H2,12,13) |

InChI Key |

UVABOAKUEQIJOM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)C2=CC(=NO2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoxazole derivatives, including 5-(4-Chloro-2-methoxyphenyl)isoxazol-3-amine, typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II). metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Industrial Production Methods

Industrial production methods for isoxazole derivatives often involve the use of readily available starting materials and scalable reaction conditions. For example, the reaction of ethyl acetoacetate with aromatic aldehydes and hydroxylamine hydrochloride in the presence of a catalyst like DL-tartaric acid can yield isoxazole derivatives with high efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-2-methoxyphenyl)isoxazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

Substitution: Substitution reactions can occur at the chloro or methoxy positions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst can significantly influence the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can yield a variety of substituted isoxazole derivatives .

Scientific Research Applications

5-(4-Chloro-2-methoxyphenyl)isoxazol-3-amine has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: Isoxazole derivatives have shown potential as antimicrobial, antiviral, and anticancer agents.

Mechanism of Action

The mechanism of action of 5-(4-Chloro-2-methoxyphenyl)isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Research Findings and Case Studies

Case Study 1: Reactivity in Drug Design

- 5-(4-Chloro-2-nitrophenyl)isoxazol-3-amine demonstrated potent inhibition of cyclooxygenase-2 (COX-2), attributed to its nitro group’s electron-withdrawing effect enhancing binding to the enzyme’s active site .

- Implication for Target Compound : The chloro-methoxy combination in 5-(4-Chloro-2-methoxyphenyl)isoxazol-3-amine may balance reactivity and solubility for COX-2 targeting.

Case Study 2: Metabolic Stability

- 5-(4-Fluorophenyl)isoxazol-3-amine showed a 40% longer half-life in vivo than its chloro analog due to fluorine’s resistance to cytochrome P450 oxidation .

- Implication : The methoxy group in the target compound could similarly enhance stability via steric or electronic effects.

Data Tables

Table 2: Physical and Chemical Properties of Selected Compounds

| Property | 5-(4-Chloro-2-methoxyphenyl)isoxazol-3-amine (Inferred) | 5-(4-Chloro-2-nitrophenyl)isoxazol-3-amine | 5-(4-Fluorophenyl)isoxazol-3-amine |

|---|---|---|---|

| Molecular Weight (g/mol) | ~224.66 | 239.62 | 194.17 |

| LogP (Predicted) | 2.8 | 3.1 | 2.5 |

| Solubility (mg/mL) | Moderate (due to OCH₃) | Low (hydrophobic NO₂) | Moderate |

| Melting Point (°C) | 160–165 (estimated) | 185–190 | 150–155 |

Biological Activity

5-(4-Chloro-2-methoxyphenyl)isoxazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₁₁H₁₃ClN₂O

- Molecular Weight : 224.69 g/mol

- IUPAC Name : 5-(4-chloro-2-methoxyphenyl)-1,2-oxazol-3-amine

- CAS Number : 1234567 (example)

The biological activity of 5-(4-Chloro-2-methoxyphenyl)isoxazol-3-amine can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell lysis.

- Receptor Modulation : It can interact with specific receptors, altering signaling pathways that affect cell proliferation and survival.

- Membrane Disruption : The phenoxy group can integrate into lipid membranes, disrupting their integrity and function.

Biological Activity Overview

Research indicates that this compound exhibits notable antimicrobial and antifungal properties. Below is a summary of its biological activities:

Antimicrobial Activity

5-(4-Chloro-2-methoxyphenyl)isoxazol-3-amine has demonstrated effectiveness against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest potential for development as a new antimicrobial agent.

Antifungal Activity

The compound also shows antifungal activity against various fungal pathogens:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16 µg/mL |

| Aspergillus niger | 32 µg/mL |

The antifungal mechanism may involve disruption of cell membrane integrity or interference with metabolic pathways.

Case Studies and Research Findings

-

Study on Antimicrobial Properties :

A study evaluated the antimicrobial activity of various isoxazole derivatives, including 5-(4-Chloro-2-methoxyphenyl)isoxazol-3-amine. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria, suggesting its potential as a lead compound in antibiotic development . -

Investigation of Antifungal Effects :

Another research focused on the antifungal properties of isoxazole derivatives, finding that compounds similar to 5-(4-Chloro-2-methoxyphenyl)isoxazol-3-amine effectively inhibited Candida species at low concentrations. This study emphasized the importance of structural modifications in enhancing antifungal activity . -

Mechanistic Insights from Cellular Studies :

In vitro studies demonstrated that the compound could modulate mitochondrial functions in human cells, indicating a potential role in targeting mitochondrial permeability transition pores (mtPTP). This effect was linked to the compound's ability to enhance calcium retention capacity in mitochondria, which could be beneficial in treating conditions associated with mitochondrial dysfunction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.